Methyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Methyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methyl groups at positions 5 and 7 enhances its chemical stability and reactivity, making it an attractive scaffold for drug design and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized for specific applications.
Scientific Research Applications
Methyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe in bioimaging applications.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique optical properties.
Mechanism of Action
The mechanism by which methyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of methyl groups at positions 5 and 7 enhances its binding affinity and specificity, making it a potent molecule for drug design .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyrazolo[1,5-a]pyrimidine: A reduced form of the compound with similar biological activities.
Pyrazolo[1,5-a]pyrimidine-based fluorophores: Compounds with similar structural features but enhanced optical properties.
Uniqueness
Methyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate stands out due to its unique combination of chemical stability, reactivity, and biological activity. The presence of methyl groups at specific positions enhances its overall properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-6-4-7(2)13-9(12-6)8(5-11-13)10(14)15-3/h4-5H,1-3H3 |
InChI Key |
UDLMCRUPVYARNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C(=O)OC)C |
Origin of Product |
United States |
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